molecular formula C16H32O6 B2511607 Boc-C1-PEG3-C4-OH

Boc-C1-PEG3-C4-OH

Cat. No.: B2511607
M. Wt: 320.42 g/mol
InChI Key: RFJQECXXHSDFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-C1-PEG3-C4-OH is a PROTAC linker belonging to the alkyl/ether class. PROTACs (PROteolysis TAgeting Chimeras) are innovative molecules designed to selectively degrade specific target proteins within cells. They consist of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. By exploiting the intracellular ubiquitin-proteasome system, PROTACs trigger the degradation of the target protein .

Mechanism of Action

Target of Action

Boc-C1-PEG3-C4-OH is a type of PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound, like other PROTACs, involves the selective degradation of target proteins . The molecule binds to the target protein and the E3 ubiquitin ligase simultaneously . This trimeric complex then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, this compound can selectively degrade target proteins, potentially altering various downstream cellular processes depending on the specific target protein .

Pharmacokinetics

It’s worth noting that the solubility of this compound in dmso is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific target protein. For instance, if the target protein plays a crucial role in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of this compound, like other PROTACs, occurs within the intracellular environment . Various factors within this environment could potentially influence the action, efficacy, and stability of this compound. These factors could include the presence of the target protein and E3 ubiquitin ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system .

Biochemical Analysis

Biochemical Properties

Boc-C1-PEG3-C4-OH, as a PROTAC linker, plays a crucial role in biochemical reactions. It interacts with target proteins and E3 ubiquitin ligases . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. It enables the simultaneous binding of a target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Preparation Methods

Industrial Production Methods: Unfortunately, information on large-scale industrial production methods for Boc-C1-PEG3-C4-OH remains scarce. Its primary use lies in research and development rather than commercial production.

Chemical Reactions Analysis

Types of Reactions: Boc-C1-PEG3-C4-OH is likely involved in various chemical reactions due to its linker functionality. Common reactions include ether cleavage, amidation, and esterification.

Reagents and Conditions:

    Ether Cleavage: Removal of the Boc (tert-butoxycarbonyl) protecting group can be achieved using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in anhydrous solvents.

    Amidation: To form amide bonds, this compound reacts with carboxylic acids (e.g., acetic acid) or acid chlorides (e.g., acetyl chloride) in the presence of coupling agents (e.g., DCC or EDC).

    Esterification: this compound can undergo esterification with carboxylic acids (e.g., acetic acid) using acid catalysts (e.g., sulfuric acid).

Major Products: The major products arising from these reactions include Boc-C1-PEG3-C4-NH2 (after amidation) and Boc-C1-PEG3-C4-OAc (after esterification).

Scientific Research Applications

Boc-C1-PEG3-C4-OH finds applications in various scientific fields:

    Chemistry: As a versatile linker, it contributes to the design of PROTACs for targeted protein degradation.

    Biology: Researchers use it to study protein-protein interactions and cellular processes.

    Medicine: PROTACs hold promise for developing novel therapies by selectively eliminating disease-related proteins.

    Industry: Although not widely used industrially, its potential impact on drug discovery and personalized medicine is significant.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQECXXHSDFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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